REACTION_CXSMILES
|
O.NN.[N+:4]([C:7]1[CH:20]=[CH:19][C:10]2[S:11][C:12]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:13][C:9]=2[CH:8]=1)([O-])=O>[Ni].C(O)C>[NH2:4][C:7]1[CH:20]=[CH:19][C:10]2[S:11][C:12]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:13][C:9]=2[CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(SC(=C2)C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A vigorous reaction ensued and the mixture refluxed
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then refluxed for 90 minutes
|
Duration
|
90 min
|
Type
|
FILTRATION
|
Details
|
The hot mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in hot ethanol (300 ml)
|
Type
|
ADDITION
|
Details
|
activated charcoal was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(SC(=C2)C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |